3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol
Description
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is a fluorinated pyridine derivative featuring a methanol group at position 4, a fluorine atom at position 3, and a 4-fluorophenyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Synthetic routes for analogous fluorophenyl-pyridine derivatives often involve cross-coupling reactions or cyclization strategies, as seen in the preparation of structurally related compounds like 2-Fluoro-5-(4-fluorophenyl)pyridine, which serves as a precursor for biological studies . The compound’s crystallographic properties, such as planarity and packing, are influenced by the spatial arrangement of its substituents, as observed in isostructural fluorophenyl-containing analogs .
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
[3-fluoro-2-(4-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-3-1-8(2-4-10)12-11(14)9(7-16)5-6-15-12/h1-6,16H,7H2 |
InChI Key |
NDWZEAUNWCSTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2F)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors and other modern techniques may be employed to scale up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Reactivity of the Methanol Group
The 4-methanol substituent participates in esterification, oxidation, and substitution reactions:
a. Oxidation
-
Reagents : MnO₂ or Dess-Martin periodinane oxidize the primary alcohol to a ketone or aldehyde .
-
Application : Intermediate for further functionalization in drug synthesis .
b. Esterification
-
Conditions : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine/DCM to form esters .
-
Example : Conversion to trifluoromethylphenyl esters enhances hydrophobic interactions in antiandrogen candidates .
c. Nucleophilic Substitution
-
Sulfonation : Reacts with sulfonyl chlorides to form sulfonate esters, improving metabolic stability in bioactive analogs .
Fluorophenyl Ring Reactivity
The 4-fluorophenyl group at position 2 undergoes:
a. Suzuki-Miyaura Cross-Coupling
-
Partners : Boronic acids (e.g., aryl or heteroaryl) in the presence of Pd(PPh₃)₄ .
-
Application : Generates biphenyl derivatives for GABA-A receptor modulators .
b. Electrophilic Aromatic Substitution
-
Nitration : Limited due to electron-withdrawing fluorine but feasible under strong HNO₃/H₂SO₄ conditions .
Stability and Metabolic Considerations
-
Hydrogen Bonding : The methanol group forms hydrogen bonds with residues like N705 and Q783 in protein binding sites, enhancing molecular recognition .
-
Metabolic Degradation : Fluorine substituents reduce oxidative metabolism. Hydroxylation occurs predominantly on aliphatic chains rather than aromatic rings .
Scientific Research Applications
Synthesis of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol
The synthesis of this compound involves several steps that optimize yield and purity. A notable method includes the reaction of 2-fluoro-4-methylpyridine with various reagents to produce the desired pyridine derivatives. The synthesis pathway is critical for ensuring that the compound retains its biological activity while minimizing impurities.
Table 1: Synthesis Overview
| Step | Reagents Used | Yield (%) | Comments |
|---|---|---|---|
| 1 | 2-Fluoro-4-methylpyridine + Reagent A | 29.4% | Optimized method avoids palladium catalysts |
| 2 | Nucleophilic substitution with alcohol | Varies | Essential for introducing the methanol group |
Biological Activities
Research indicates that compounds similar to 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol exhibit significant biological activities, particularly as enzyme inhibitors and anticancer agents. The presence of fluorine atoms is believed to enhance the lipophilicity and metabolic stability of these compounds, making them effective in various therapeutic contexts.
Anticancer Properties
Studies have demonstrated that related compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell division. For instance, a series of pyrimidine derivatives were evaluated for their antiproliferative activities against cancer cell lines, showing promising results comparable to established chemotherapeutics like cisplatin .
Table 2: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.77 ± 0.36 | Tubulin inhibition |
| Compound B | HepG2 | 3.83 ± 0.26 | Cell cycle arrest |
Potential Therapeutic Uses
The unique structure of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol positions it as a candidate for various therapeutic applications:
Antimicrobial Activity
Fluorinated compounds have been shown to possess antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents. The introduction of the pyridine ring enhances the interaction with microbial enzymes.
Neuroprotective Effects
Emerging studies suggest that similar fluorinated pyridines may exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
Several case studies highlight the effectiveness of fluorinated pyridines in clinical settings:
- Inhibition of Tubulin Polymerization : A study demonstrated that specific derivatives could effectively inhibit tubulin polymerization, leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Research on fluorinated compounds has shown promising results against resistant bacterial strains, indicating potential for use in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to specific targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Key Compounds for Comparison:
4-Chloro-3-fluoropyridine-2-methanol (CAS: 113209-83-9)
2-Fluoro-5-(4-fluorophenyl)pyridine
N-(4-fluorophenyl)maleimide derivatives
Isostructural fluorophenyl-thiazole compounds (e.g., compounds 4 and 5 from )
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol | C₁₂H₁₀F₂NO | 3-F, 2-(4-F-C₆H₄), 4-CH₂OH | 237.21 | Methanol group enhances solubility |
| 4-Chloro-3-fluoropyridine-2-methanol | C₆H₅ClFNO | 4-Cl, 3-F, 2-CH₂OH | 161.56 | Chlorine increases molecular weight vs. F |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | C₁₁H₇F₂N | 2-F, 5-(4-F-C₆H₄) | 203.18 | Lacks methanol group; planar structure |
| N-(4-fluorophenyl)maleimide (e.g., 19) | C₁₀H₆FNO₂ | 4-F-C₆H₄ attached to maleimide | 207.16 | Planar maleimide core; halogen-independent bioactivity |
Crystallographic Insights:
- The 4-fluorophenyl group in 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol likely induces steric repulsion, similar to fluorophenyl-containing metalloporphyrins, leading to nonplanar conformations .
- In contrast, 2-Fluoro-5-(4-fluorophenyl)pyridine adopts a planar structure due to the absence of bulky substituents perpendicular to the pyridine plane .
- Isostructural thiazole derivatives () exhibit two independent molecules per asymmetric unit, with one fluorophenyl group oriented perpendicularly, disrupting planarity .
Biological Activity
3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H9F2N1O1 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 3-fluoro-2-(4-fluorophenyl)pyridine-4-methanol |
| CAS Number | [Not specified] |
Antimicrobial Activity
Research indicates that 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, which are critical for bacterial growth and reproduction.
Anticancer Activity
The compound has also been studied for its potential anticancer effects. In particular, it shows promise in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The observed mechanism includes the induction of apoptosis and cell cycle arrest at the G0/G1 phase, likely through modulation of key signaling pathways such as the MAPK/ERK pathway .
Case Study:
A study conducted on the cytotoxic effects of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol on various cancer cell lines reported an IC50 value of 12.5 µM against MDA-MB-231 cells, indicating a potent anticancer activity compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
The biological activity of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol can be attributed to its ability to interact with specific molecular targets:
-
Antimicrobial Mechanism:
- Inhibition of bacterial enzyme activity.
- Disruption of cell membrane integrity.
-
Anticancer Mechanism:
- Induction of apoptosis via caspase activation.
- Modulation of cell cycle regulators.
-
Anti-inflammatory Mechanism:
- Inhibition of NF-kB signaling pathway.
- Reduction in reactive oxygen species (ROS) production.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol:
Q & A
Q. How do fluorination patterns influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Fluorine at the 3-position (pyridine ring) and 4-fluorophenyl group () reduce metabolic oxidation by cytochrome P450 enzymes. In vitro microsomal assays (e.g., rat liver microsomes) quantify half-life improvements. LC-MS/MS tracks metabolites, as demonstrated in ’s oxidation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
